

Physical and chemical properties of p-Aminophenol

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p-Aminophenol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Aminophenol (para-aminophenol), with the chemical formula C_6H_7NO , is a crystalline organic compound that plays a crucial role as an intermediate in the synthesis of a variety of products, most notably in the pharmaceutical and dye industries. Its bifunctional nature, containing both a hydroxyl and an amino group on a benzene ring at the para position (1,4-substitution), imparts it with unique chemical reactivity. This technical guide provides an in-depth overview of the physical and chemical properties of p-aminophenol, detailed experimental protocols for their determination, and visualizations of key chemical pathways involving this compound.

Physical and Chemical Properties

The physical and chemical properties of p-aminophenol are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of p-Aminophenol



Property	Value	Reference
Molecular Formula	C ₆ H ₇ NO	[1][2]
Molar Mass	109.13 g/mol	[1]
Appearance	White to light brown crystalline powder	[3]
Melting Point	187.5 °C	[1]
Boiling Point	284 °C (decomposes)	[1]
Density	1.13 g/cm ³	[1]
Crystal Structure	Orthorhombic	[4]

Table 2: Solubility of p-Aminophenol

Solvent	Solubility	Reference
Water	1.5 g/100 mL	[1]
Hot Water	Soluble	[5]
Ethanol	Moderately soluble	[2]
Acetonitrile	Soluble	[5]
Ethyl Acetate	Soluble	[5]
Acetone	Soluble	[5]
Dimethyl Sulfoxide (DMSO)	Very soluble	[5]
Benzene	Insoluble	[2]
Chloroform	Insoluble	[2]

Table 3: Acidity and Basicity of p-Aminophenol



Property	Value	Reference
pKa (amino group)	5.48	[1]
pKa (hydroxyl group)	10.30	[1]

Table 4: Spectroscopic Data of p-Aminophenol

Technique	Wavelength/Chemical Shift/Frequency	Reference
UV-Vis (in acidic mobile phase)	λmax: 194 nm, 218 nm, 272 nm	[6]
¹ H NMR (300 MHz, d ₆ -DMSO)	δ 4.37 (br s, 2H, NH ₂), 6.37- 6.44 (m, 2H, Ar), 6.44-6.50 (m, 2H, Ar), 8.33 (br s, 1H, OH)	[7]
¹³ C NMR (75 MHz, d ₆ -DMSO)	δ 115.2 (2 CH, Ar), 115.5 (2 CH, Ar), 140.7 (Cq, Ar), 148.2 (Cq, Ar)	[7]
IR (ATR)	νmax: 3338, 3279, 1471 cm ⁻¹	[7]

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of paminophenol are provided below.

Determination of Melting Point

The melting point of p-aminophenol can be determined using either the Thiele tube method or a digital melting point apparatus.[3][4][8][9][10]

Apparatus:

- Thiele tube or digital melting point apparatus (e.g., Mel-Temp)
- Capillary tubes (sealed at one end)



- Thermometer (calibrated)
- Heating oil (for Thiele tube)
- Spatula
- Mortar and pestle

Procedure:

- Sample Preparation: Finely powder a small amount of dry p-aminophenol using a mortar and pestle.
- Capillary Tube Filling: Pack the powdered sample into the open end of a capillary tube to a
 height of 2-3 mm by tapping the sealed end gently on a hard surface.
- Thiele Tube Method:
 - Attach the capillary tube to a thermometer using a rubber band or a small piece of tubing, ensuring the sample is level with the thermometer bulb.
 - Suspend the thermometer and capillary tube in the Thiele tube containing heating oil,
 ensuring the oil level is above the sample but below the top of the capillary.
 - Heat the side arm of the Thiele tube gently with a Bunsen burner. The convection currents in the oil will ensure uniform heating.
 - Observe the sample closely as the temperature rises. Record the temperature at which
 the first drop of liquid appears (T₁) and the temperature at which the entire solid has
 melted (T₂). The melting point range is T₁ T₂.
- Digital Melting Point Apparatus Method:
 - Place the packed capillary tube into the sample holder of the apparatus.
 - Set the heating rate. For a preliminary determination, a rapid heating rate can be used.
 For an accurate measurement, heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.



 Observe the sample through the magnifying lens. Record the temperatures at the onset of melting and when the sample is completely liquid.

Determination of Solubility

This protocol provides a qualitative and semi-quantitative method for determining the solubility of p-aminophenol in various solvents.[2][11][12][13]

Apparatus:

- Test tubes and rack
- · Graduated cylinders or pipettes
- Spatula
- Vortex mixer or stirring rods
- Analytical balance

Procedure:

- Qualitative Determination:
 - Place approximately 0.1 g of p-aminophenol into a test tube.
 - Add 3 mL of the desired solvent (e.g., water, ethanol, acetone) to the test tube.
 - o Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by stirring.
 - Observe if the solid dissolves completely. If it does, the substance is considered soluble. If a significant amount of solid remains, it is considered insoluble or slightly soluble.
- Semi-Quantitative Determination (Shake-Flask Method):
 - Prepare a saturated solution by adding an excess amount of p-aminophenol to a known volume of the solvent in a sealed flask.



- Agitate the flask at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
- Allow the undissolved solid to settle.
- Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are transferred.
- Determine the concentration of p-aminophenol in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry, after creating a calibration curve with standard solutions of known concentrations.
- The solubility is expressed as the concentration of the saturated solution (e.g., in g/100 mL or mol/L).

Determination of pKa

The acid dissociation constants (pKa) of the amino and hydroxyl groups of p-aminophenol can be determined by potentiometric titration.[14][15][16][17]

Apparatus:

- pH meter with a combination pH electrode (calibrated)
- Burette
- Beaker
- Magnetic stirrer and stir bar
- · Volumetric flasks and pipettes
- Analytical balance

Reagents:

- Standardized solution of a strong acid (e.g., 0.1 M HCl)
- Standardized solution of a strong base (e.g., 0.1 M NaOH)



Deionized water

Procedure:

- Sample Preparation: Accurately weigh a known amount of p-aminophenol and dissolve it in a known volume of deionized water in a beaker.
- Titration for the Amino Group (pKa₁):
 - Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode.
 - Begin stirring the solution.
 - Titrate the p-aminophenol solution with the standardized HCl solution, adding the titrant in small increments (e.g., 0.1-0.5 mL).
 - Record the pH of the solution after each addition, allowing the reading to stabilize.
 - Continue the titration well past the equivalence point.
- Titration for the Hydroxyl Group (pKa₂):
 - In a separate experiment, titrate a fresh solution of p-aminophenol with the standardized
 NaOH solution following the same procedure as above.
- Data Analysis:
 - Plot a graph of pH (y-axis) versus the volume of titrant added (x-axis). This is the titration curve.
 - Determine the equivalence point(s) from the inflection point(s) of the curve. The first derivative plot (ΔpH/ΔV vs. V) can be used to accurately locate the equivalence point(s).
 - The pKa value is equal to the pH at the half-equivalence point. For the amino group, this
 will be in the acidic titration, and for the hydroxyl group, it will be in the basic titration.

Spectroscopic Analysis

a. UV-Visible (UV-Vis) Spectroscopy[6][18][19][20][21]



Apparatus:

- UV-Vis spectrophotometer
- Quartz cuvettes
- Volumetric flasks and pipettes

Procedure:

- Solvent Selection: Choose a solvent in which p-aminophenol is soluble and that is transparent in the UV region of interest (e.g., ethanol, methanol, or an appropriate buffer solution). The pH of the solution can affect the spectrum.
- Sample Preparation: Prepare a dilute solution of p-aminophenol of known concentration in the chosen solvent. A typical concentration is in the range of 1-10 mg/L.
- Measurement:
 - Turn on the spectrophotometer and allow it to warm up.
 - Set the wavelength range to be scanned (e.g., 200-400 nm).
 - Fill a cuvette with the solvent to be used as a blank and place it in the reference cell holder.
 - Fill another cuvette with the p-aminophenol solution and place it in the sample cell holder.
 - Record the absorbance spectrum.
 - Identify the wavelength(s) of maximum absorbance (λmax).
- b. Infrared (IR) Spectroscopy[1][22][23][24][25]

Apparatus:

 Fourier-Transform Infrared (FTIR) spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.



- Spatula
- Mortar and pestle (for KBr pellet)

Procedure (using ATR):

- Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.
- Sample Measurement: Place a small amount of powdered p-aminophenol onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
 Record the IR spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in p-aminophenol (e.g., O-H, N-H, C-N, C-O, and aromatic C-H stretches).
- c. Nuclear Magnetic Resonance (NMR) Spectroscopy[7][26][27][28][29]

Apparatus:

- NMR spectrometer
- NMR tubes
- Pipettes

Procedure:

- Solvent Selection: Choose a deuterated solvent in which p-aminophenol is soluble (e.g., DMSO-d₆, CDCl₃).
- Sample Preparation: Dissolve approximately 5-20 mg of p-aminophenol in about 0.6-0.7 mL of the deuterated solvent in an NMR tube.
- Data Acquisition:



- Place the NMR tube in the spectrometer.
- Tune and shim the spectrometer to obtain a homogeneous magnetic field.
- Acquire the ¹H NMR spectrum.
- Acquire the ¹³C NMR spectrum.
- Data Analysis:
 - Process the spectra (Fourier transform, phase correction, baseline correction).
 - Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the specific protons and carbons in the p-aminophenol molecule.

Key Chemical Pathways and Reactions Synthesis of p-Aminophenol from Nitrobenzene

A common industrial method for producing p-aminophenol is the catalytic hydrogenation of nitrobenzene in an acidic medium. This process involves the formation of phenylhydroxylamine as an intermediate, which then undergoes a Bamberger rearrangement to yield p-aminophenol.



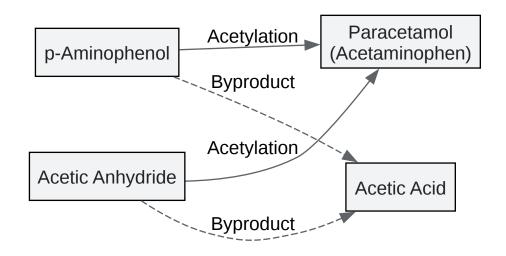
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Caption: Synthesis of p-Aminophenol from Nitrobenzene.

Synthesis of Paracetamol from p-Aminophenol

p-Aminophenol is a key precursor in the synthesis of the widely used analgesic and antipyretic drug, paracetamol (acetaminophen). The synthesis involves the acetylation of the amino group of p-aminophenol using acetic anhydride.[30][31][32][33][34]





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Caption: Synthesis of Paracetamol from p-Aminophenol.

Oxidation of p-Aminophenol

p-Aminophenol is readily oxidized, especially in the presence of a base or an oxidizing agent. The oxidation proceeds through a one-electron transfer to form a free radical intermediate, which is then further oxidized to form N-acetyl-p-benzoquinone imine (NAPQI) in the case of paracetamol metabolism, or other quinoneimine derivatives.[5][35][36][37][38]



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Caption: Oxidation Pathway of p-Aminophenol.

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